UR-144 N-heptyl analog UR-144 N-heptyl analog UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-heptyl analog differs from UR-144 by having two additional carbons in the alkyl group. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1616469-06-7
VCID: VC0158399
InChI: InChI=1S/C23H33NO/c1-6-7-8-9-12-15-24-16-18(17-13-10-11-14-19(17)24)20(25)21-22(2,3)23(21,4)5/h10-11,13-14,16,21H,6-9,12,15H2,1-5H3
SMILES: CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C
Molecular Formula: C23H33NO
Molecular Weight: 339.523

UR-144 N-heptyl analog

CAS No.: 1616469-06-7

Reference Standards

VCID: VC0158399

Molecular Formula: C23H33NO

Molecular Weight: 339.523

UR-144 N-heptyl analog - 1616469-06-7

CAS No. 1616469-06-7
Product Name UR-144 N-heptyl analog
Molecular Formula C23H33NO
Molecular Weight 339.523
IUPAC Name (1-heptylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone
Standard InChI InChI=1S/C23H33NO/c1-6-7-8-9-12-15-24-16-18(17-13-10-11-14-19(17)24)20(25)21-22(2,3)23(21,4)5/h10-11,13-14,16,21H,6-9,12,15H2,1-5H3
Standard InChIKey VMYRYXPWWCSDCO-UHFFFAOYSA-N
SMILES CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C
Description UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-heptyl analog differs from UR-144 by having two additional carbons in the alkyl group. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Synonyms (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone
Reference 1.Frost, J.M.,Dart, M.J.,Tietje, K.R., et al. Indol-3-ylcycloalkyl ketones: Effects of N1 substituted indole side chain variations on CB2 cannabinoid receptor activity. Journal of Medicinal Chemistry 53, 295-315 (2010).
PubChem Compound 118796527
Last Modified Nov 11 2021
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